N-{[4-(Morpholin-2-yl)phenyl]methylidene}morpholine-4-carbothioamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Morpholin-2-yl)phenyl]methylidene}morpholine-4-carbothioamide typically involves the reaction of 4-(morpholin-2-yl)benzaldehyde with morpholine-4-carbothioamide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve efficiency and reduce production costs. The use of automated systems for monitoring and controlling reaction parameters can further enhance the reproducibility and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(Morpholin-2-yl)phenyl]methylidene}morpholine-4-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
N-{[4-(Morpholin-2-yl)phenyl]methylidene}morpholine-4-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[4-(Morpholin-2-yl)phenyl]methylidene}morpholine-4-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-4-(morpholin-4-yl)benzylamine
- 2-Methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
N-{[4-(Morpholin-2-yl)phenyl]methylidene}morpholine-4-carbothioamide is unique due to its specific structural features, such as the presence of both morpholine and carbothioamide groups. These structural elements confer distinct chemical and biological properties, making the compound valuable for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further distinguish it from similar compounds.
Properties
CAS No. |
90473-98-6 |
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Molecular Formula |
C16H21N3O2S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[(4-morpholin-2-ylphenyl)methylidene]morpholine-4-carbothioamide |
InChI |
InChI=1S/C16H21N3O2S/c22-16(19-6-9-20-10-7-19)18-11-13-1-3-14(4-2-13)15-12-17-5-8-21-15/h1-4,11,15,17H,5-10,12H2 |
InChI Key |
XGHPCGPKNITCOB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)C=NC(=S)N3CCOCC3 |
Origin of Product |
United States |
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